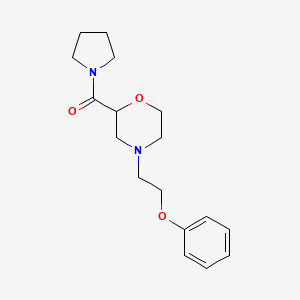![molecular formula C21H29N5O2 B6473843 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2640968-69-8](/img/structure/B6473843.png)
4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The piperazine ring can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . These techniques provide detailed information about the molecular structure of the compound, including the arrangement of atoms and the types of chemical bonds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve a series of steps, including the formation of a piperazine ring and the addition of various functional groups. The exact reactions involved in the synthesis of “this compound” would depend on the specific synthesis protocol used.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Information about the physical and chemical properties of similar compounds can be obtained from various sources .Wirkmechanismus
Target of Action
The primary targets of this compound appear to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Zukünftige Richtungen
The future directions for research on “4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, it could be interesting to explore its potential therapeutic applications, given the therapeutic potential of similar compounds .
Eigenschaften
IUPAC Name |
4-[2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)7-9-24-10-12-26(13-11-24)21-22-8-6-20(23-21)25-14-16-28-17-15-25/h2-6,8H,7,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDADFGYFAPYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473760.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473764.png)

![4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473777.png)
![4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473781.png)
![4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6473786.png)
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6473793.png)
![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6473801.png)
![2-(5-chloro-2-methylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6473807.png)
![3-chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473822.png)
![5-chloro-N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6473831.png)
![4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6473833.png)
![4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6473848.png)
![4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6473852.png)
